

6-Amino-5-iodonicotinic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Amino-5-iodonicotinic acid

Cat. No.: B112755

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **6-Amino-5-iodonicotinic acid**, a halogenated derivative of the essential B vitamin, nicotinic acid. While direct research on this specific compound is limited, this paper extrapolates from the known chemistry and biology of its parent molecule, 6-aminonicotinic acid, and other halogenated nicotinic acid analogs to present a comprehensive resource for researchers. This guide covers its chemical properties, plausible synthetic routes, potential biological activities, and mechanisms of action, with a focus on its potential in drug discovery and development.

Chemical and Physical Properties

6-Amino-5-iodonicotinic acid is a pyridine carboxylic acid derivative. The introduction of an iodine atom at the 5-position and an amino group at the 6-position of the nicotinic acid scaffold is expected to significantly influence its physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby modulating its biological activity.

Table 1: Physicochemical Properties of **6-Amino-5-iodonicotinic Acid** and Related Compounds

Property	6-Amino-5-iodonicotinic acid	6-Aminonicotinic acid	Nicotinic Acid
CAS Number	543740-89-2	3167-49-5[1]	59-67-6
Molecular Formula	C ₆ H ₅ IN ₂ O ₂ [2]	C ₆ H ₆ N ₂ O ₂ [1]	C ₆ H ₅ NO ₂
Molecular Weight	264.02 g/mol [2]	138.12 g/mol [1]	123.11 g/mol
Appearance	(Predicted) White to off-white solid	White to cream powder	White crystalline powder
Melting Point	(Predicted) >300 °C	>300 °C	236.6 °C
Solubility	(Predicted) Sparingly soluble in water, soluble in organic solvents	Sparingly soluble in water	Soluble in water
pKa	(Predicted) ~4-5 (carboxylic acid), ~2-3 (amino group)	~4.8 (carboxylic acid), ~2.7 (amino group)	4.85 (carboxylic acid)

Synthesis and Experimental Protocols

A definitive, published synthesis for **6-Amino-5-iodonicotinic acid** is not readily available in the current literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of 6-aminonicotinic acid and the iodination of aromatic compounds.

Synthesis of 6-Aminonicotinic Acid

The precursor, 6-aminonicotinic acid, can be synthesized via the hydrolysis of its ethyl ester.[1]

Experimental Protocol: Synthesis of 6-Aminonicotinic Acid[1]

- Dissolution: Dissolve ethyl 6-aminonicotinate (1.0 eq) in methanol.
- Hydrolysis: Add a 1 N aqueous solution of sodium hydroxide (4.0 eq).

- Reaction: Stir the mixture at room temperature for 18 hours.
- Solvent Removal: Remove methanol under reduced pressure.
- Acidification: Dilute the residue with water and acidify to a pH of approximately 3 with a 2 N HCl solution.
- Isolation: Isolate the resulting precipitate by centrifugation.
- Washing and Drying: Wash the precipitate with water and dry under vacuum to yield 6-aminonicotinic acid.

Table 2: Quantitative Data for the Synthesis of 6-Aminonicotinic Acid[1]

Parameter	Value
Starting Material	Ethyl 6-aminonicotinate
Reagents	Methanol, Sodium Hydroxide, Hydrochloric Acid
Reaction Time	18 hours
Reaction Temperature	Room Temperature
Yield	33%

Proposed Synthesis of 6-Amino-5-iodonicotinic Acid

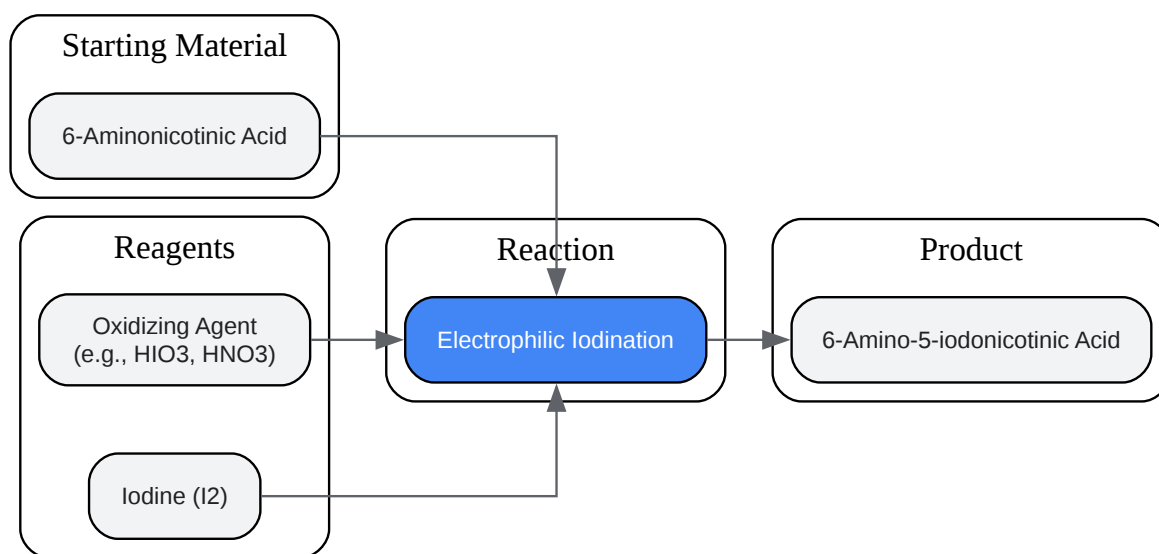
The iodination of 6-aminonicotinic acid can likely be achieved through electrophilic aromatic substitution. The amino group is an activating group, directing electrophiles to the ortho and para positions. In this case, the C5 position is susceptible to iodination. A common method for the iodination of activated aromatic rings involves the use of molecular iodine in the presence of an oxidizing agent.

Proposed Experimental Protocol: Iodination of 6-Aminonicotinic Acid

- Dissolution: Suspend 6-aminonicotinic acid (1.0 eq) in a suitable solvent such as acetic acid or an alcohol-water mixture.

- Reagent Addition: Add molecular iodine (1.0-1.2 eq) to the suspension.
- Oxidant Addition: Slowly add an oxidizing agent, such as nitric acid or hydrogen peroxide, to the reaction mixture. The use of iodic acid as both the iodine source and oxidant is also a possibility.
- Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to 60 °C) and monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine.
- Isolation: Adjust the pH to precipitate the product. Collect the solid by filtration.
- Purification: Wash the crude product with water and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure **6-Amino-5-iodonicotinic acid**.

Diagram 1: Proposed Synthesis of **6-Amino-5-iodonicotinic acid**



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Caption: Proposed synthetic workflow for **6-Amino-5-iodonicotinic acid**.

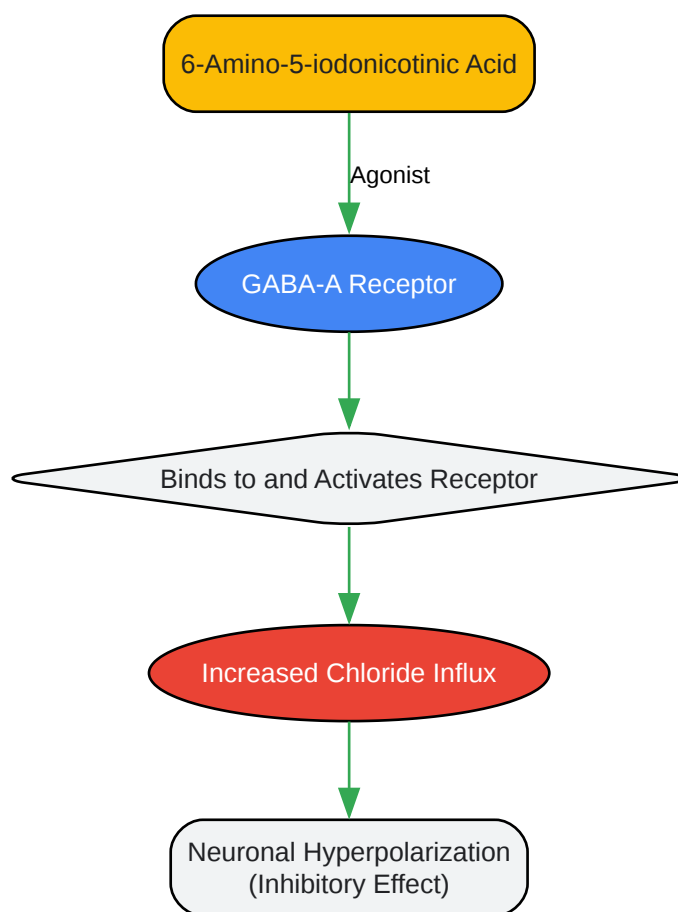
Potential Biological Activities and Mechanisms of Action

While the specific biological activities of **6-Amino-5-iodonicotinic acid** have not been extensively reported, the activities of related nicotinic acid derivatives suggest several potential therapeutic applications. The introduction of a bulky, lipophilic iodine atom at the 5-position could enhance binding to certain biological targets.

GABA-A Receptor Agonism

Derivatives of 6-aminonicotinic acid have been investigated as agonists for the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. Agonists of this receptor typically exhibit sedative, anxiolytic, and anticonvulsant effects. The structural similarity of 6-aminonicotinic acid to GABA suggests it may act as a mimetic. The iodo-substituent could potentially enhance binding affinity or selectivity for specific GABA-A receptor subtypes.

Diagram 2: Potential GABA-A Receptor Agonist Activity



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Caption: Postulated mechanism of GABA-A receptor agonism.

Anti-inflammatory and Analgesic Properties

Nicotinic acid and its derivatives have been explored for their anti-inflammatory properties.[3][4] The mechanism may involve the inhibition of pro-inflammatory cytokine production. The structural modifications in **6-Amino-5-iodonicotinic acid** could influence its anti-inflammatory potency and analgesic effects.

Antimicrobial Activity

Various derivatives of nicotinic acid have demonstrated antibacterial and antifungal activities.[5][6] The proposed mechanism for some of these compounds involves the inhibition of essential bacterial enzymes. The presence of the iodine atom in **6-Amino-5-iodonicotinic acid** might

enhance its antimicrobial properties, as halogenated compounds often exhibit increased biological activity.

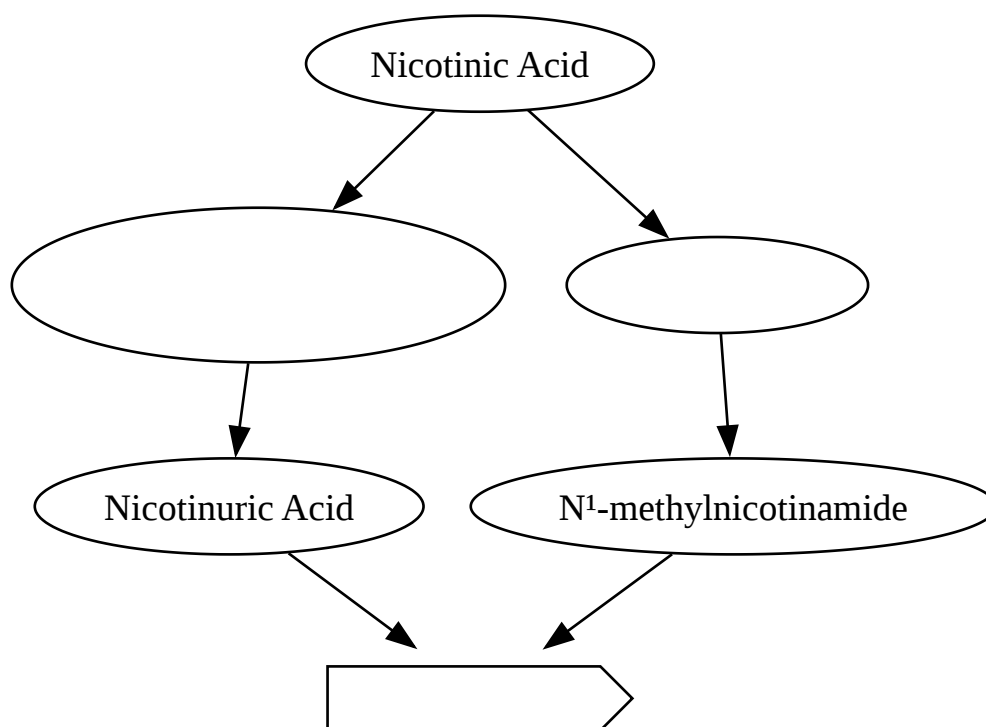
Table 3: Reported Biological Activities of Related Nicotinic Acid Derivatives

Compound Class	Biological Activity	Reported MIC/IC50	Reference
Acylhydrazones of nicotinic acid	Antibacterial (Gram-positive)	MIC: 1.95–15.62 µg/mL	[5]
1,3,4-Oxadiazoline derivatives of nicotinic acid	Antibacterial and Antifungal	MIC: 7.81–250 µg/mL	[5]
2-Substituted phenyl derivatives of nicotinic acid	Analgesic and Anti-inflammatory	-	[4]
Thiazolidinone derivatives of nicotinic acid	Antibacterial and Antifungal	-	[6]

Pharmacokinetics

The pharmacokinetic profile of **6-Amino-5-iodonicotinic acid** is expected to differ from that of nicotinic acid due to the structural modifications. The addition of the iodo and amino groups will likely alter its absorption, distribution, metabolism, and excretion (ADME) properties.

Nicotinic acid is rapidly absorbed and extensively metabolized in the liver.[2][7] The primary metabolic pathways include conjugation with glycine to form nicotinuric acid and methylation to N¹-methylnicotinamide.[2][8] The presence of the amino and iodo groups in **6-Amino-5-iodonicotinic acid** may lead to alternative metabolic pathways and could potentially alter its half-life and bioavailability.



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